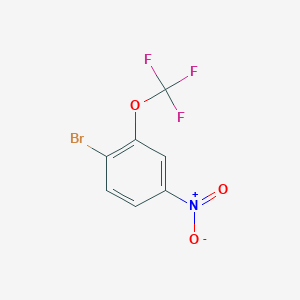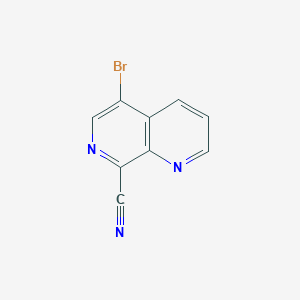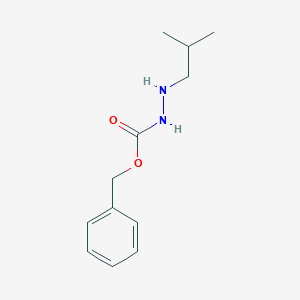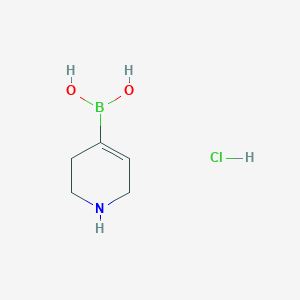
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride typically involves the palladium-catalyzed cross-coupling of halopyridines with boronic acids or esters. One common method includes the use of tetraalkoxydiborane or dialkoxyhydroborane as reagents . The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . This compound’s ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is used in the development of potential therapeutic agents. For example, it has been explored as a building block for the synthesis of HIV-1 protease inhibitors and protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is used in the production of advanced materials and polymers. Its role in the synthesis of functionalized organic compounds makes it a valuable component in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
3-Pyridinylboronic acid: A related compound with a different substitution pattern on the pyridine ring.
2-Pyridinylboronic acid: Another isomer with distinct reactivity and applications.
Uniqueness: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is unique due to its tetrahydropyridine structure, which imparts specific reactivity and stability in cross-coupling reactions. This structural feature allows for the formation of stable intermediates and enhances the efficiency of the reaction .
Properties
Molecular Formula |
C5H11BClNO2 |
|---|---|
Molecular Weight |
163.41 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C5H10BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7-9H,2-4H2;1H |
InChI Key |
MIKWFZFMEHUEOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCNCC1)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)

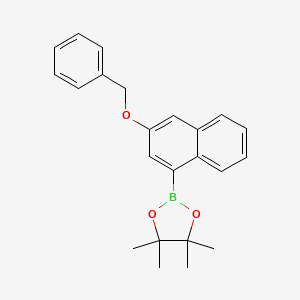
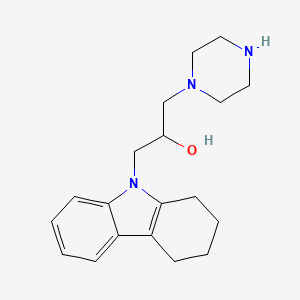
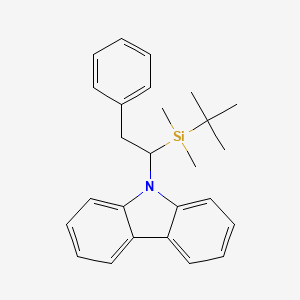

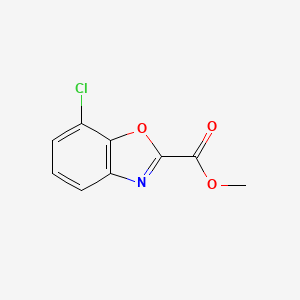
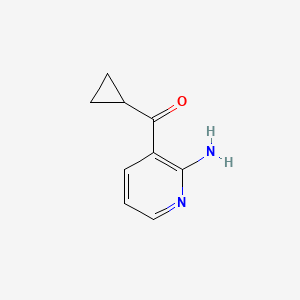
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
